Viniferin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

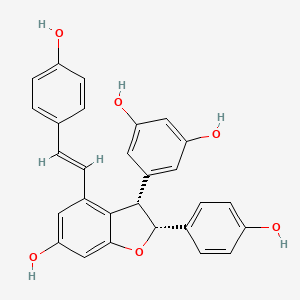

Viniferin is a resveratrol derivative, a type of stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Different forms of this compound exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several possible applications in clinical research and future drug development .

Vorbereitungsmethoden

Viniferin can be synthesized through various methods. One common approach involves the oxidative coupling of resveratrol. This process can be catalyzed by enzymes such as peroxidases or laccases . Industrial production methods often involve the extraction of this compound from plant sources, particularly from Vitis vinifera (grapevine), using techniques like maceration and Soxhlet extraction . The conditions of these extraction techniques, including temperature and light exposure, significantly affect the yield and stability of this compound .

Analyse Chemischer Reaktionen

Oxidative Coupling and Oligomerization

Viniferin derivatives form through enzymatic or chemical oxidative coupling of resveratrol units. For example:

Isomerization Reactions

UV light induces cis-trans isomerization in viniferins:

-

ε-Viniferin undergoes photo-isomerization, with cis-ε-viniferin forming at 300% concentration under UV exposure .

-

δ-Viniferin isomers are distinguished by coupling constants: trans-δ-viniferin (J₇₋₈ = 16 Hz) vs. cis-δ-viniferin (J₇₋₈ = 12 Hz) .

| Isomer | Coupling Constant (Hz) | UV λ<sub>max</sub> (nm) | Source |

|---|---|---|---|

| trans-δ | 16 | 285, 324 | |

| cis-δ | 12 | 285, 324 |

Methylation and Demethylation

Selective O-methylation modulates bioactivity:

-

Antibacterial optimization : Di-O-methylated trans-δ-viniferin derivatives (e.g., 2 and 3 ) show MICs of 2–4 µM against S. aureus, while tetra-methylated analogs lose activity (MIC >250 µM) .

-

Methylation patterns are identified via ¹H NMR shifts (e.g., δ 6.94–7.31 ppm for C-4′ methylated derivatives) .

| Compound | O-Methyl Position | MIC (S. aureus) | Source |

|---|---|---|---|

| 2 | C-11, C-11′ | 4 µM | |

| 3 | C-4′, C-11 | 2 µM | |

| 4 | C-4′, C-11, C-11′ | >250 µM |

Metabolic Transformations

This compound undergoes phase II metabolism:

-

Glucuronidation : ε-Viniferin forms four glucuronidated isoforms, confirmed by ¹H NMR (δ 6.37 ppm for H-10/H-14 in resorcinol systems) .

-

Sulfation : Sulfated derivatives show distinct downfield shifts in aromatic protons (δ 7.30–7.31 ppm) .

Antioxidant Synergism

Combinations with resveratrol (RSV) and vitisin B (VB) enhance activity:

| Assay | Combination | Interaction | IC<sub>50</sub> (µM) | Source |

|---|---|---|---|---|

| DPPH | RSV + VNF | Additive | 71.55 ± 7.26 | |

| FRAP | RSV + VNF | Synergistic | 13.28 ± 1.44 | |

| NO-scavenging | RSV + VNF + VB | Synergistic | 216.24 ± 80.03 |

Key findings:

-

RSV + ε-viniferin (VNF) synergistically reduces Fe³⁺ in FRAP assays (CI = 0.70 ± 0.12) .

-

Ternary combinations (RSV + VNF + VB) show additive effects in DPPH and synergy in NO-scavenging .

Oxidative Degradation

Radical-mediated degradation forms smaller phenolic fragments:

-

Photo-oxidation of ε-viniferin yields cis-ε-viniferin and resveratrol monomers .

-

Acid hydrolysis cleaves dihydrobenzofuran rings, regenerating resveratrol .

Enzymatic Modifications

Cytochrome P450 and peroxidases drive regiospecific reactions:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted viniferin's potential in neuroprotection, particularly in models of Alzheimer's disease. Research conducted on APPswePS1dE9 transgenic mice demonstrated that this compound significantly reduced amyloid deposits in the hippocampus, outperforming resveratrol in efficacy. Specifically, this compound treatment led to a 45.5% decrease in global amyloid burden and a 79.5% reduction in the density of amyloid deposits compared to control groups treated with polyethylene glycol . Furthermore, this compound was shown to decrease neuroinflammation markers such as GFAP and IL-1β, indicating its role in mitigating neuroinflammatory responses associated with cognitive decline .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is critical for combating oxidative stress-related diseases. Comparative studies have demonstrated that this compound possesses superior antioxidant capabilities compared to other stilbenes like resveratrol and vitisin B. The antioxidant properties of this compound contribute to its protective effects against cellular damage induced by reactive oxygen species .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. This compound has shown effectiveness in inhibiting pro-inflammatory cytokines and modulating immune responses. In vitro studies indicated that this compound can reduce inflammation markers and improve cellular health by inhibiting pathways involved in inflammation .

Metabolic Disorders

This compound's applications extend to metabolic disorders as well. Studies suggest that it may possess antidiabetic and antihypertensive properties, making it a candidate for managing conditions like type 2 diabetes and hypertension. The compound has been shown to enhance insulin sensitivity and lower blood glucose levels in animal models .

Summary Table of Applications

Case Studies

- Neuroprotection Study : A study involving APPswePS1dE9 mice treated with this compound showed significant reductions in both amyloid deposits and neuroinflammation markers over a treatment period of several months. This suggests potential for this compound as a therapeutic agent in Alzheimer's disease management .

- Antioxidant Efficacy : In a comparative analysis of stilbene compounds, this compound demonstrated higher antioxidant activity than resveratrol and vitisin B, highlighting its potential use in preventing oxidative stress-related damage .

- Metabolic Impact : Research on the metabolic effects of this compound indicated improvements in glucose metabolism and blood pressure regulation, supporting its role as a dietary supplement for individuals with metabolic syndrome .

Wirkmechanismus

The mechanism of action of viniferin involves its interaction with various molecular targets and pathways. This compound exhibits strong activities against inflammatory and oxidative stress by modulating the activity of enzymes involved in these processes . It also induces apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Viniferin is often compared with other resveratrol derivatives, such as resveratrol itself, pterostilbene, and piceatannol . While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique due to its higher potency and stability . Similar compounds include alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) .

Eigenschaften

Molekularformel |

C28H22O6 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

5-[(2R,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28-/m0/s1 |

InChI-Schlüssel |

FQWLMRXWKZGLFI-PAKBJIOWSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.